REACTION_CXSMILES
|
[C:1]([C:4]1[C:12]2[NH:11][CH:10]=[CH:9][C:8]=2[C:7]([C:13]([O:15]C(C)(C)C)=[O:14])=[CH:6][CH:5]=1)(=[O:3])[NH2:2].FC(F)(F)C(O)=O>ClCCl>[NH2:2][C:1]([C:4]1[C:12]2[NH:11][CH:10]=[CH:9][C:8]=2[C:7]([C:13]([OH:15])=[O:14])=[CH:6][CH:5]=1)=[O:3]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=CC=C(C=2C=CNC12)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
|
Type
|
TEMPERATURE
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Details
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to reflux until the starting material
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Type
|
CUSTOM
|
Details
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was fully consumed
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
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Details
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followed by rotary evaporation of the residue from a mixture of ethyl acetate (50 mL) and toluene (50 mL)
|
Type
|
CUSTOM
|
Details
|
the residue dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=CC=C(C=2C=CNC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 135.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |